3,4-Dichlorohex-3-ene
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Overview
Description
3,4-Dichlorohex-3-ene is an organic compound with the molecular formula C6H10Cl2 It is a chlorinated derivative of hexene, characterized by the presence of two chlorine atoms attached to the third and fourth carbon atoms of the hexene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dichlorohex-3-ene can be synthesized through the chlorination of hex-3-ene. The reaction typically involves the addition of chlorine gas (Cl2) to hex-3-ene under controlled conditions. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) at room temperature. The chlorination process results in the formation of this compound as the major product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as iron(III) chloride (FeCl3), can further enhance the efficiency of the chlorination process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorohex-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated alcohols or ketones.
Reduction: Reduction reactions can convert this compound to hex-3-ene by removing the chlorine atoms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, such as hydroxyl (OH) or amino (NH2) groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Chlorinated alcohols or ketones.
Reduction: Hex-3-ene.
Substitution: Compounds with hydroxyl or amino groups replacing the chlorine atoms.
Scientific Research Applications
3,4-Dichlorohex-3-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of chlorinated hydrocarbons on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 3,4-dichlorohex-3-ene exerts its effects involves interactions with various molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This can affect cellular processes and pathways, making the compound useful for studying biochemical reactions and developing new drugs.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorohexane: A saturated analog of 3,4-dichlorohex-3-ene with similar chemical properties but different reactivity due to the absence of a double bond.
3,4-Dichloropent-3-ene: A shorter chain analog with similar chlorination but different physical properties.
3,4-Dichlorobut-3-ene: Another analog with an even shorter chain, used for comparison in reactivity studies.
Uniqueness
This compound is unique due to the presence of both a double bond and two chlorine atoms, which impart distinct reactivity patterns. This makes it a valuable compound for studying various chemical reactions and developing new synthetic methodologies.
Properties
CAS No. |
51430-68-3 |
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Molecular Formula |
C6H10Cl2 |
Molecular Weight |
153.05 g/mol |
IUPAC Name |
3,4-dichlorohex-3-ene |
InChI |
InChI=1S/C6H10Cl2/c1-3-5(7)6(8)4-2/h3-4H2,1-2H3 |
InChI Key |
TUOBBMXECBPVEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(CC)Cl)Cl |
Origin of Product |
United States |
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